Intraduodenal Metabolic Stability: Salicyl-Methionine vs. Salicyl-Tyrosine in Rabbit Model
Following intraduodenal administration at 72 μmol/kg (salicylic acid equivalent), salicyl-methionine was absorbed largely intact without measurable conversion to salicylic acid in the small-intestinal mucosa, indicating robust resistance to mucosal esterase/amidase activity. In contrast, salicyl-tyrosine underwent substantial presystemic hydrolysis under identical conditions, with salicylic acid detected in the blood [1]. This demonstrates that the methionine conjugate possesses functionally meaningful small-intestinal metabolic stability that the tyrosine conjugate lacks.
| Evidence Dimension | Presystemic hydrolysis (prodrug integrity) following intraduodenal administration |
|---|---|
| Target Compound Data | Salicyl-methionine: absorbed largely intact; negligible salicylic acid formation in small-intestinal mucosa |
| Comparator Or Baseline | Salicyl-tyrosine: substantial salicylic acid formation detected in blood; hydrolyzed in small-intestinal mucosa |
| Quantified Difference | Qualitative categorical difference: intact absorption vs. significant presystemic hydrolysis |
| Conditions | Rabbit model; intraduodenal administration at 72 μmol/kg salicylic acid equivalent; salicylic acid blood concentration monitoring |
Why This Matters
The resistance to upper-GI hydrolysis makes salicyl-methionine uniquely suited for colon-targeted salicylic acid delivery, a property absent in the tyrosine conjugate.
- [1] Nakamura J, Kido M, Nishida K, Sasaki H. Effect of oral pretreatment with antibiotics on the hydrolysis of salicylic acid-tyrosine and salicylic acid-methionine prodrugs in rabbit intestinal microorganisms. Chem Pharm Bull. 1992;40(9):2572-2575. PMID: 1446381. Abstract: 'A large amount of salicyl-methionine was absorbed following intraduodenal administration of salicyl-methionine, without being metabolized to salicylic acid in the small intestinal mucosa. On the contrary, salicylic acid was detected in the blood following intraduodenal administration of salicyl-tyrosine.' View Source
